6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC20414340
Molecular Formula: C14H17N5O3S2
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5O3S2 |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 6-(2-methylfuran-3-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C14H17N5O3S2/c1-9-11(5-7-22-9)13-17-19-12(15-16-14(19)23-13)10-4-3-6-18(8-10)24(2,20)21/h5,7,10H,3-4,6,8H2,1-2H3 |
| Standard InChI Key | OPBGRQDWXZAFMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CO1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Introduction
6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structural framework that includes multiple heterocycles, such as triazole and thiadiazole rings, along with functional groups like methylsulfonyl and piperidinyl moieties.
Synthesis and Characterization
The synthesis of 6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole typically involves multiple steps, including the construction of its distinct triazole and thiadiazole rings. The process often requires the use of specific solvents, catalysts, and reaction conditions to optimize yield and purity.
| Synthesis Step | Description |
|---|---|
| 1. Formation of Triazole Ring | Involves condensation reactions with appropriate precursors. |
| 2. Incorporation of Thiadiazole Moiety | Requires specific reagents to form the thiadiazole ring. |
| 3. Attachment of Functional Groups | Includes the addition of methylsulfonyl and piperidinyl groups. |
Biological Activity and Potential Applications
Research indicates that compounds with similar structures often exhibit activity against neurotransmitter systems or inflammatory pathways. The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.
| Potential Biological Activity | Description |
|---|---|
| Neurotransmitter System Interaction | Potential for modulating neurotransmitter activity. |
| Anti-inflammatory Effects | May interact with inflammatory pathways. |
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